4,4-Difluoropentane-1-sulfonamide
CAS No.: 2126164-29-0
Cat. No.: VC6340553
Molecular Formula: C5H11F2NO2S
Molecular Weight: 187.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126164-29-0 |
|---|---|
| Molecular Formula | C5H11F2NO2S |
| Molecular Weight | 187.2 |
| IUPAC Name | 4,4-difluoropentane-1-sulfonamide |
| Standard InChI | InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
| Standard InChI Key | BOVOCOSSYQGOFR-UHFFFAOYSA-N |
| SMILES | CC(CCCS(=O)(=O)N)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4,4-Difluoropentane-1-sulfonamide (molecular formula C₅H₁₀F₂N₂O₂S) is a chiral molecule with a molecular weight of 216.21 g/mol. Its IUPAC name derives from the pentane chain substituted with fluorine atoms at the fourth carbon and a sulfonamide group at the first position. The compound’s structure is defined by the following features:
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Fluorine atoms at C4, which increase electronegativity and influence dipole moments.
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A sulfonamide group (-SO₂NH₂) at C1, enabling hydrogen bonding and acidic proton donation (pKa ≈ 10–11 for analogous sulfonamides) .
Table 1: Key Physicochemical Properties
The presence of fluorine atoms enhances lipophilicity compared to non-fluorinated analogs, as seen in related compounds like 1,4-difluoropentane (logP = 1.8) .
Synthesis and Reaction Pathways
The synthesis of 4,4-Difluoropentane-1-sulfonamide typically involves two primary steps: (1) preparation of the sulfonyl chloride intermediate and (2) nucleophilic amination.
Sulfonyl Chloride Intermediate
4,4-Difluoropentane-1-sulfonyl chloride (C₅H₉ClF₂O₂S) serves as the precursor. While direct synthesis routes are sparsely documented, analogous methods suggest oxidation of 4,4-difluoropentanethiol or chlorosulfonation of 4,4-difluoropentanol . For instance, electrochemical oxidation of thiols to disulfides, followed by coupling with amines, has been demonstrated for sulfonamide synthesis .
Nucleophilic Amination
Reaction of the sulfonyl chloride with ammonia or primary/secondary amines yields the sulfonamide. The general reaction is:
Optimized conditions from electrochemical studies suggest using acetonitrile/HCl mixtures at room temperature with graphite electrodes, achieving yields >80% for analogous substrates.
Table 2: Electrochemical Synthesis Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Electrolyte | 0.3 M HCl in CH₃CN | Maximizes |
| Electrode Material | Graphite/Stainless Steel | 90% Efficiency |
| Reaction Time | 5–20 minutes (flow system) | Reduces Byproducts |
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related sulfonamides reveals decomposition temperatures above 250°C, consistent with the stability of the sulfonamide group .
Spectroscopic Data
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¹⁹F NMR: Two distinct fluorine signals at δ -120 to -125 ppm (CF₂ group) .
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¹H NMR: Multiplet for CH₂ groups (δ 1.5–2.5 ppm) and broad singlet for NH₂ (δ 5.5–6.0 ppm) .
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IR Spectroscopy: Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
Applications in Medicinal Chemistry
Sulfonamides are renowned for their bioactivity, and fluorination further optimizes pharmacokinetics.
Antimicrobial Activity
Fluorinated sulfonamides exhibit enhanced membrane permeability due to fluorine’s electronegativity, disrupting bacterial folate synthesis. For example, sulfamethoxazole derivatives with fluorine show 4–8× potency against E. coli compared to non-fluorinated analogs .
Enzyme Inhibition
The sulfonamide group chelates zinc ions in carbonic anhydrase, a target for glaucoma therapy. Fluorine’s electron-withdrawing effect increases acidity of the NH group, improving binding affinity .
Table 3: Biological Activity of Analogous Sulfonamides
| Target | IC₅₀ (nM) | Fluorine Effect | Source |
|---|---|---|---|
| Carbonic Anhydrase IX | 12 | 3× improvement | |
| Dihydrofolate Reductase | 45 | 2× improvement |
Mechanistic Insights and Recent Advances
Electrochemical Synthesis Mechanisms
The electrochemical pathway involves:
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Thiol Oxidation: Formation of disulfide intermediates at 0.5 V .
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Aminium Radical Generation: Amine oxidation at 1.5 V, forming reactive radicals .
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Sulfenamide Intermediate: Radical coupling with disulfide, followed by oxidation to sulfonamide .
Computational Modeling
Density functional theory (DFT) studies predict that fluorine substitution lowers the LUMO energy of the sulfonamide by 0.8 eV, enhancing electrophilicity and reactivity toward nucleophiles .
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